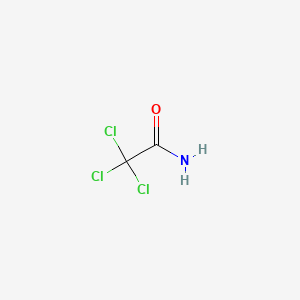

2,2,2-Trichloro(~15~N)acetamide

Description

The exact mass of the compound 2,2,2-Trichloroacetamide is 160.920197 g/mol and the complexity rating of the compound is 85.4. The solubility of this chemical has been described as 0.08 M. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16599. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73006-90-3 |

|---|---|

Molecular Formula |

C2H2Cl3NO |

Molecular Weight |

163.39 g/mol |

IUPAC Name |

2,2,2-trichloroacetamide |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)/i6+1 |

InChI Key |

UPQQXPKAYZYUKO-PTQBSOBMSA-N |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)N |

boiling_point |

240.0 °C |

melting_point |

142.0 °C |

solubility |

0.08 M |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trichloro(¹⁵N)acetamide for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trichloro(¹⁵N)acetamide, a stable isotope-labeled compound of significant interest to researchers in drug development, proteomics, and metabolic studies. We will delve into its core physicochemical properties, synthesis considerations, and key applications, with a focus on its role as an analytical tool. This document is intended for scientists and researchers, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory. The defining feature of this molecule, the incorporation of the heavy ¹⁵N isotope, enables precise tracking and quantification in complex biological matrices, a capability that is explored in depth.

Introduction: The Significance of ¹⁵N Isotopic Labeling

In the landscape of chemical and biological research, the ability to trace the fate of molecules is paramount. Stable isotope labeling (SIL) is a powerful technique that replaces an atom in a molecule with its heavier, non-radioactive isotope. 2,2,2-Trichloro(¹⁵N)acetamide is a prime example, where the common ¹⁴N atom in the amide group is substituted with ¹⁵N.

This substitution is analytically transformative for several reasons[1][2]:

-

Mass Spectrometry (MS): The ¹⁵N isotope introduces a predictable mass shift (+1 Da) in the molecule and its fragments. This allows labeled compounds to be distinguished from their unlabeled (endogenous) counterparts, serving as ideal internal standards for accurate quantification in complex samples like plasma or cell lysates[3][4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active. This property enables a suite of advanced NMR experiments (e.g., ¹H-¹⁵N HSQC) to study protein structure, dynamics, and ligand binding without the interference of a radioactive label[1][2].

The trichloroacetyl group provides high reactivity, making this compound a versatile reagent for derivatizing primary and secondary amines, further expanding its utility.

Physicochemical Properties and Identification

Precise identification and understanding of a compound's properties are critical for experimental design. 2,2,2-Trichloro(¹⁵N)acetamide is the isotopically labeled variant of 2,2,2-Trichloroacetamide. While many physical properties are nearly identical to the unlabeled parent compound, the molecular weight and CAS number are distinct.

| Property | Value | Source |

| Chemical Name | 2,2,2-Trichloro(¹⁵N)acetamide | PubChem[5] |

| CAS Number | 73006-90-3 | PubChem[5] |

| Parent CAS Number | 594-65-0 | ChemicalBook[6] |

| Molecular Formula | C₂H₂Cl₃¹⁵NO | PubChem[5] |

| Molecular Weight | 163.39 g/mol | PubChem[5] |

| Parent Mol. Weight | 162.40 g/mol | Fisher Scientific[7] |

| Appearance | Off-white crystalline powder | ChemicalBook[6][8] |

| Melting Point | 139-141 °C (lit.) | ChemicalBook[6][8] |

| Boiling Point | 238-240 °C (lit.) | ChemicalBook[6][8] |

| Water Solubility | 13 g/L (20 °C) | ChemicalBook[8] |

| SMILES | C(=O)(C(Cl)(Cl)Cl)[15NH2] | PubChem[5] |

| InChIKey | UPQQXPKAYZYUKO-PTQBSOBMSA-N | PubChem[5] |

Synthesis and Isotopic Labeling Strategy

The synthesis of 2,2,2-Trichloro(¹⁵N)acetamide typically involves the reaction of a ¹⁵N-labeled ammonia source with a trichloroacetylating agent. A common laboratory-scale approach involves the ammonolysis of a reactive precursor like ethyl trichloroacetate or trichloroacetyl chloride using ¹⁵N-labeled ammonia (¹⁵NH₃) or an ammonium salt such as ¹⁵NH₄Cl.

The core principle is to introduce the expensive ¹⁵N isotope at a late stage in the synthesis to maximize its incorporation efficiency. The reaction of an amine with an acyl chloride or ester is a fundamental transformation in organic chemistry.

Caption: Generalized synthesis workflow for 2,2,2-Trichloro(¹⁵N)acetamide.

Applications in Drug Development and Proteomics

The primary utility of this compound lies in its application as an analytical reagent. Its bifunctional nature—a reactive trichloroacetyl group and a mass-encoded ¹⁵N label—makes it highly valuable.

Internal Standard for Quantitative Mass Spectrometry

In regulated bioanalysis, an internal standard (IS) is crucial for correcting for sample loss during preparation and for variations in instrument response. An ideal IS is chemically similar to the analyte but mass-distinct. A stable isotope-labeled version of the analyte is the gold standard.

While 2,2,2-Trichloro(¹⁵N)acetamide itself is not typically the analyte, it is used to derivatize amine-containing drugs or metabolites. The resulting product serves as a stable isotope-labeled internal standard for the quantification of the derivatized analyte.

Derivatization Agent for Amine-Containing Analytes

Many pharmaceutical compounds and metabolites contain primary or secondary amine functional groups. These groups can be challenging for certain analytical techniques like gas chromatography (GC) due to their polarity. Derivatization with 2,2,2-Trichloro(¹⁵N)acetamide (or its unlabeled counterpart) can:

-

Improve chromatographic peak shape and resolution.

-

Enhance thermal stability for GC analysis.

-

Introduce a halogenated group, which improves detection by Electron Capture Detectors (ECD).

When the ¹⁵N-labeled version is used, it creates a mass-tagged derivative that can be easily quantified against a non-labeled standard using LC-MS/MS.

Experimental Protocol: Derivatization of a Primary Amine for LC-MS/MS Quantification

This protocol provides a self-validating workflow for using 2,2,2-Trichloro(¹⁵N)acetamide as a derivatizing agent to create an internal standard for a hypothetical amine-containing drug, "Drug-NH₂".

Objective: To quantify Drug-NH₂ in a plasma sample using a derivatization strategy with both labeled and unlabeled trichloroacetamide.

Materials:

-

2,2,2-Trichloroacetamide (Unlabeled, for derivatizing the analyte)

-

2,2,2-Trichloro(¹⁵N)acetamide (Labeled, for derivatizing the internal standard)

-

Drug-NH₂ analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Human plasma (blank)

-

Protein precipitation solvent (e.g., ACN with 1% formic acid)

Workflow Diagram:

Caption: Workflow for amine derivatization using labeled and unlabeled reagents.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL stock solution of unlabeled 2,2,2-Trichloroacetamide in dry ACN.

-

Prepare a 10 mg/mL stock solution of 2,2,2-Trichloro(¹⁵N)acetamide in dry ACN.

-

Prepare a 1 mg/mL stock of your analytical standard (Drug-NH₂) and your internal standard (a close structural analog, if available, or use the analyte itself for stable-isotope dilution).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of ice-cold ACN containing 1% formic acid and the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Derivatization Reaction:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ACN containing 2% (v/v) Triethylamine.

-

Add 10 µL of the unlabeled 2,2,2-Trichloroacetamide solution.

-

Vortex and incubate at 60°C for 30 minutes.

-

Cool to room temperature.

-

-

Addition of Labeled Internal Standard:

-

To the cooled, derivatized sample, add a fixed amount of pre-derivatized internal standard (prepared by reacting the IS stock with the ¹⁵N-labeled reagent under identical conditions). This ensures the IS experiences the same analytical conditions from this point forward.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5 µL) onto a suitable LC-MS/MS system.

-

Develop a Multiple Reaction Monitoring (MRM) method to monitor the specific parent → fragment ion transitions for both the derivatized analyte and the ¹⁵N-labeled derivatized internal standard. The transition for the labeled standard will be shifted by +1 m/z.

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the calibration standards.

-

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety precautions are essential.

-

Hazard Identification: 2,2,2-Trichloroacetamide is harmful if swallowed and causes serious eye irritation[7][9]. It may also cause skin and respiratory irritation[7][9]. The isotopic label does not alter these toxicological properties.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat[7][10]. Avoid breathing dust[9].

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents[6][8]. For long-term stability, storage at -20°C under an inert atmosphere is recommended[8].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,2,2-Trichloro(¹⁵N)acetamide is a specialized but powerful tool for the modern analytical laboratory. Its value is derived directly from the ¹⁵N stable isotope, which provides a clear and unambiguous mass signature for use in quantitative mass spectrometry and advanced NMR studies. By serving as a precursor for generating stable isotope-labeled internal standards through derivatization, it enables researchers to achieve the highest levels of accuracy and precision in bioanalytical and metabolic studies. Understanding its properties, synthesis, and application protocols, as outlined in this guide, is key to leveraging its full potential in advancing scientific discovery.

References

-

Trichloroacetamide cas no. 594-65-0. UniVOOK Chemical. [Link]

-

15N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. [Link]

-

2,2,2-Trichloro(

15N)acetamide. PubChem, National Institutes of Health. [Link] -

Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. ResearchGate. [Link]

-

Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. National Institutes of Health. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trichloro(~15~N)acetamide | C2H2Cl3NO | CID 71309866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trichloroacetamide | 594-65-0 [chemicalbook.com]

- 7. fishersci.se [fishersci.se]

- 8. 2,2,2-Trichloroacetamide CAS#: 594-65-0 [m.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2,2,2-Trichloroacetamide(594-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis and Purification of 2,2,2-Trichloro(¹⁵N)acetamide

This guide provides an in-depth exploration of the synthesis and purification of 2,2,2-Trichloro(¹⁵N)acetamide, a crucial isotopically labeled compound for various research applications, particularly in mass spectrometry-based proteomics and as an intermediate in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of ¹⁵N-Labeled Trichloroacetamide

Isotopically labeled compounds are indispensable tools in modern chemical and biological research. 2,2,2-Trichloro(¹⁵N)acetamide, with its heavy nitrogen isotope, serves as a valuable internal standard in quantitative mass spectrometry, enabling precise quantification of its unlabeled counterpart or related analytes. The trichloroacetyl group is also a versatile functional group in organic synthesis, and its ¹⁵N-labeled variant allows for mechanistic studies and tracking of nitrogen atoms through complex reaction pathways.

This guide will detail a reliable and efficient method for the synthesis of 2,2,2-Trichloro(¹⁵N)acetamide, followed by a robust purification protocol to achieve high purity essential for sensitive applications.

Synthesis of 2,2,2-Trichloro(¹⁵N)acetamide

The synthesis of 2,2,2-Trichloro(¹⁵N)acetamide is most effectively achieved through the nucleophilic acyl substitution reaction between trichloroacetyl chloride and a ¹⁵N-labeled ammonia source, typically ¹⁵N-ammonium chloride. This reaction, a variation of the Schotten-Baumann reaction, is known for its high efficiency and proceeds rapidly under mild conditions.[1]

Reaction Principle and Mechanism

The core of the synthesis is the reaction of the highly electrophilic carbonyl carbon of trichloroacetyl chloride with the nucleophilic ¹⁵N-ammonia. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond and hydrogen chloride as a byproduct.

The overall reaction is as follows:

CCl₃COCl + ¹⁵NH₄Cl → CCl₃CO¹⁵NH₂ + 2HCl

To drive the reaction to completion, a base is typically added to neutralize the hydrogen chloride formed, which would otherwise protonate the ammonia source and reduce its nucleophilicity.

Diagram 1: Reaction Mechanism for the Synthesis of 2,2,2-Trichloro(¹⁵N)acetamide

Caption: Step-by-step process for the purification of the target compound.

Characterization of 2,2,2-Trichloro(¹⁵N)acetamide

After purification, it is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the -¹⁵NH₂ protons. The chemical shift and coupling to ¹⁵N can provide structural confirmation.

-

¹³C NMR: The carbon NMR will show two signals corresponding to the carbonyl carbon and the trichloromethyl carbon.

-

¹⁵N NMR: This will show a characteristic signal confirming the incorporation of the ¹⁵N isotope.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (163.41 g/mol for the ¹⁵N-labeled version) and the successful incorporation of the ¹⁵N isotope. [2]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches (around 3200-3400 cm⁻¹) and the C=O stretch (around 1650-1700 cm⁻¹).

-

Melting Point Analysis: A sharp melting point close to the literature value (139-141 °C for the unlabeled compound) indicates high purity. [3] Table 2: Physicochemical Properties of 2,2,2-Trichloroacetamide

| Property | Value |

| Molecular Formula | C₂H₂Cl₃NO |

| Molecular Weight (unlabeled) | 162.40 g/mol |

| Molecular Weight (¹⁵N-labeled) | 163.41 g/mol [2] |

| Appearance | Off-white crystalline powder [3] |

| Melting Point | 139-141 °C [3] |

| Solubility in water | 13 g/L (20 °C) [4] |

Safety Considerations

-

Trichloroacetyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2,2,2-Trichloroacetamide is harmful if swallowed and causes serious eye irritation. [4]Handle with care and avoid inhalation of dust.

-

The organic solvents used are flammable and should be handled away from ignition sources.

Conclusion

This guide provides a comprehensive and practical framework for the successful synthesis and purification of high-purity 2,2,2-Trichloro(¹⁵N)acetamide. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce this valuable isotopically labeled compound for their specific applications. The combination of a robust synthetic route, an effective purification strategy, and thorough characterization ensures the quality and reliability of the final product.

References

-

PubChem. 2,2,2-Trichloro(

15N)acetamide. National Center for Biotechnology Information. [Link] -

Anderson, C. E., Overman, L. E., & Watson, M. P. (n.d.). ASYMMETRIC REARRANGEMENT OF ALLYLIC TRICHLOROACETIMIDATES: PREPARATION OF. Organic Syntheses. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Navrachana University. (2023). Synthesis of Tri-chloroacetyl Chloride using Green and Sustainable Manufacturing Process. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Reddit. (n.d.). Recrystallization. [Link]

-

National Institutes of Health. (2013). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. [Link]

-

ACS Publications. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

- Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide.

-

Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

-

Khan Academy. (2010). Amide formation from acyl chloride. [Link]

-

Professor Dave Explains. (2020). Recrystallization. [Link]

-

ResearchGate. (n.d.). Proton NMR Study of Molecular Crystal Ferroelectrics, Trichloroacetamide (TCAA). [Link]

-

PubChem. (n.d.). Trichloroacetamide. [Link]

- Google Patents. (n.d.).

-

University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). NMR studies of the conformations of 2,3,4-tri-O-acetyl-xylopyranosyl... [Link]

Sources

- 1. fishersci.it [fishersci.it]

- 2. 2,2,2-Trichloro(~15~N)acetamide | C2H2Cl3NO | CID 71309866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trichloroacetamide | 594-65-0 [chemicalbook.com]

- 4. 2,2,2-Trichloroacetamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Senior Application Scientist's Guide to 2,2,2-Trichloro(¹⁵N)acetamide: Properties, Synthesis, and Advanced Applications

Abstract: This technical guide provides an in-depth analysis of 2,2,2-Trichloro(¹⁵N)acetamide, a stable isotope-labeled compound of significant interest in modern chemical and biological research. Moving beyond basic data, this document elucidates the causal relationships behind its properties and provides field-proven insights into its application. We will explore its core physicochemical characteristics, outline a robust synthetic workflow, and detail an advanced analytical protocol for its characterization using 2D NMR spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of ¹⁵N-labeled molecules to achieve definitive structural and mechanistic insights.

Introduction: The Significance of the ¹⁵N Isotope

2,2,2-Trichloro(¹⁵N)acetamide is the ¹⁵N-labeled isotopologue of trichloroacetamide. The strategic incorporation of the stable, NMR-active ¹⁵N nucleus (spin I = 1/2) in place of the quadrupolar and NMR-silent ¹⁴N nucleus transforms the molecule from a simple chemical entity into a powerful analytical probe. This isotopic enrichment is the cornerstone of its utility, enabling direct observation of the nitrogen atom's environment through advanced spectroscopic techniques.[1][2] For drug development professionals and molecular biologists, the amide bond is the fundamental linkage of life; for chemists, it is a ubiquitous functional group. The ability to precisely monitor the nitrogen within this bond provides an unparalleled advantage in mechanistic studies, structural biology, and metabolic tracing.[3][4] This guide serves to equip the modern scientist with the foundational knowledge and practical protocols necessary to exploit the full potential of this valuable research tool.

Core Physicochemical Properties

The physical properties of 2,2,2-Trichloro(¹⁵N)acetamide are fundamentally governed by the strong electron-withdrawing nature of the trichloromethyl group and the hydrogen-bonding capability of the amide moiety. The isotopic label (¹⁵N vs. ¹⁴N) imparts a negligible effect on macroscopic physical properties like melting point or solubility but results in a slight increase in molecular weight.

Summary of Physical and Chemical Data

The following table summarizes the key quantitative data for the compound. Data for the unlabeled analogue is provided for reference, as it is more widely reported and directly comparable.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂Cl₃¹⁵NO | [5] |

| Molecular Weight | 163.39 g/mol | [5] |

| Unlabeled MW | 162.40 g/mol | [6][7][8] |

| IUPAC Name | 2,2,2-trichloro(¹⁵N)acetamide | [5] |

| CAS Number | 73006-90-3 | [5] |

| Appearance | Off-white to white crystalline powder, crystals, or chunks | [6][7][9] |

| Melting Point | 139-143 °C | [7][9][10] |

| Boiling Point | 238-240 °C | [7][9][10] |

| Solubility | Water: 13 g/L (20°C); Soluble in ethanol and ethyl ether | [7][10] |

| InChIKey | UPQQXPKAYZYUKO-PTQBSOBMSA-N | [5] |

| SMILES | C(=O)(C(Cl)(Cl)Cl)[15NH2] | [5][6] |

Chemical Reactivity and Stability

The chemistry of trichloroacetamide is dominated by the inductive effect of the -CCl₃ group, which significantly increases the electrophilicity of the carbonyl carbon and the acidity of the N-H protons compared to a simple amide like acetamide.

-

Stability: The compound is stable under normal laboratory conditions.[9][11]

-

Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[9][10][11] Hydrolysis under strong acidic or basic conditions will yield trichloroacetic acid and ammonia.

-

Synthetic Precursor: Trichloroacetamides are versatile intermediates. For instance, they can be generated from trichloroacetimidates via the Overman rearrangement, highlighting their role in the synthesis of complex allylic amines.[12]

Synthesis of 2,2,2-Trichloro(¹⁵N)acetamide

The synthesis of the title compound is straightforward, relying on the classic reaction between an acid chloride and an amine source. The key to isotopic labeling is the use of a ¹⁵N-enriched starting material. A common and efficient method involves the acylation of ¹⁵N-labeled ammonium chloride with trichloroacetyl chloride.[13]

The choice of base is critical; a non-nucleophilic base such as triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the primary reaction. The solvent, typically an inert aprotic solvent like dichloromethane (DCM), facilitates the reaction while allowing for easy product isolation.

Caption: Proposed synthetic workflow for 2,2,2-Trichloro(¹⁵N)acetamide.

Advanced Application: 2D NMR for Structural Elucidation

The true power of the ¹⁵N label is realized in multidimensional NMR experiments.[1] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone technique that correlates the chemical shifts of protons directly bonded to ¹⁵N nuclei.[4] This provides an unambiguous map of all N-H bonds in a molecule, a feature invaluable for structural confirmation and for studying intermolecular interactions like hydrogen bonding.[14]

Field-Proven Protocol: ¹H-¹⁵N HSQC Analysis

This protocol outlines a self-validating system for acquiring and interpreting a high-quality ¹H-¹⁵N HSQC spectrum. The causality behind each step is explained to ensure robust and reproducible results.

1. Sample Preparation:

-

Step 1a: Accurately weigh ~5-10 mg of 2,2,2-Trichloro(¹⁵N)acetamide.

-

Step 1b: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Causality: Deuterated solvents are essential to prevent the large ¹H signal of the solvent from obscuring the analyte signals. DMSO-d₆ is often preferred for amides as it can act as a hydrogen bond acceptor, reducing the rate of proton exchange with residual water and leading to sharper N-H signals.

-

2. Spectrometer Setup & Calibration:

-

Step 2a: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Step 2b: Tune and match the ¹H and ¹⁵N channels of the probe.

-

Causality: Proper tuning and matching ensure maximum radiofrequency power is delivered to and received from the sample, maximizing signal-to-noise.

-

3. Acquisition of 1D Spectra:

-

Step 3a: Acquire a standard 1D ¹H spectrum. Determine the chemical shift range of the amide protons.

-

Step 3b: Acquire a 1D ¹⁵N spectrum (optional, but recommended). This helps in setting the spectral width for the 2D experiment. The expected chemical shift for a primary amide is in the range of 110-120 ppm relative to nitromethane.[15]

-

Causality: Accurately setting the spectral widths in both dimensions is crucial to ensure all signals are captured without aliasing (folding) and to optimize resolution.

-

4. 2D ¹H-¹⁵N HSQC Acquisition:

-

Step 4a: Load a standard sensitivity-enhanced HSQC pulse sequence.

-

Step 4b: Set the ¹H spectral width to cover the amide region (e.g., 6-9 ppm) and the ¹⁵N spectral width centered on the expected amide resonance (e.g., 100-130 ppm).

-

Step 4c: Set the number of scans, dummy scans, and acquisition time based on the sample concentration to achieve adequate signal-to-noise.

-

Causality: The HSQC experiment transfers magnetization from the high-gyromagnetic-ratio nucleus (¹H) to the low-gyromagnetic-ratio nucleus (¹⁵N) and back, providing a significant sensitivity enhancement compared to direct ¹⁵N detection.

-

5. Data Processing & Interpretation:

-

Step 5a: Apply appropriate window functions (e.g., squared sine-bell) in both dimensions and perform a two-dimensional Fourier transform.

-

Step 5b: Phase correct the spectrum and reference it.

-

Step 5c: Analyze the resulting 2D spectrum. A single cross-peak should be observed, with coordinates corresponding to the chemical shift of the amide protons on the F2 (¹H) axis and the chemical shift of the amide nitrogen on the F1 (¹⁵N) axis.

-

Self-Validation: The presence of this single, well-defined cross-peak at the expected chemical shifts serves as a definitive confirmation of the N-H connectivity and the isotopic enrichment of the molecule.

-

Caption: Standard experimental workflow for ¹H-¹⁵N HSQC analysis.

Safety and Handling

As with any chlorinated organic compound, proper handling is paramount. The primary hazards are related to irritation and acute toxicity.[5]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Handling & Storage:

Conclusion

2,2,2-Trichloro(¹⁵N)acetamide is more than a mere chemical; it is a precision tool for the modern researcher. Its value is derived directly from the ¹⁵N isotopic label, which unlocks a suite of powerful analytical methods, most notably multidimensional NMR. By understanding its fundamental properties, synthetic route, and the causality-driven protocols for its analysis, scientists can confidently employ this compound to tackle complex challenges in structural biology, reaction mechanism elucidation, and metabolomics.

References

-

2,2,2-Trichloro(

15N)acetamide - PubChem . National Center for Biotechnology Information. [Link] -

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide . MDPI. [Link]

-

Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem . National Center for Biotechnology Information. [Link]

-

2,2,2-Trichloroacetamide - ChemBK . ChemBK. [Link]

-

Showing metabocard for 2,2,2-Trichloroacetamide (HMDB0245334) - Human Metabolome Database . HMDB. [Link]

-

¹⁷O NMR and ¹⁵N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity . Royal Society of Chemistry. [Link]

-

Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt . Syracuse University SURFACE. [Link]

-

¹⁵N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines . NASA. [Link]

-

Ab Initio Studies of Amide-¹⁵N Chemical Shifts in Dipeptides: Applications to Protein NMR Spectroscopy . ACS Publications. [Link]

-

Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes . ACS Publications. [Link]

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction . ACS Publications. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization . Frontiers. [Link]

- Method for producing 2-chloroacetoacetamide.

- Process for the preparation of high purity crystalline trichloroacetamide

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives . Scholars Research Library. [Link]

-

¹⁵N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids . PubMed. [Link]

-

Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in ¹⁵N-Enriched Proteins . ACS Publications. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization . National Institutes of Health. [Link]

-

¹⁵N chemical shifts - Steffen's Chemistry Pages . Science and Fun. [Link]

-

2,2,2-Trichloro-N,N-dimethylacetamide - NIST WebBook . NIST. [Link]

-

Preparation of the Wang and PEG‐HMP trichloroacetamide resins using trichloroacetonitrile in DCM . ResearchGate. [Link]

-

Trichloroacetic Acid (TCA) Uses in Synthesis & Labs . Advent Chembio. [Link]

Sources

- 1. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trichloro(~15~N)acetamide | C2H2Cl3NO | CID 71309866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,2-Trichloroacetamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.se [fishersci.se]

- 9. 2,2,2-Trichloroacetamide | 594-65-0 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. surface.syr.edu [surface.syr.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 15. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 2,2,2-Trichloro(¹⁵N)acetamide: Structure, Mass, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trichloro(¹⁵N)acetamide, a stable isotope-labeled compound of significant utility in advanced scientific research. We will delve into its detailed molecular structure, provide a meticulous calculation of its isotopic and average molecular weights, and discuss its synthesis and characterization. Furthermore, this guide highlights its critical applications in fields such as structural biology, metabolic studies, and pharmaceutical development, where it serves as an invaluable tracer and internal standard. Safety protocols for handling and storage are also outlined to ensure best laboratory practices.

Introduction: The Significance of ¹⁵N Labeling

2,2,2-Trichloroacetamide is a halogenated amide with the chemical formula C₂H₂Cl₃NO[1][2]. While the unlabeled compound has its own applications, the incorporation of the stable, non-radioactive nitrogen-15 (¹⁵N) isotope transforms it into a powerful analytical tool[3]. Nitrogen is a fundamental component of countless biological molecules, including proteins and nucleic acids. The natural abundance of ¹⁵N is only about 0.37%, with the vast majority being ¹⁴N (≈99.6%)[][5][6].

This low natural abundance is precisely what makes ¹⁵N-labeled compounds so valuable. By strategically replacing ¹⁴N with ¹⁵N, researchers can introduce a unique mass and nuclear spin signature into a molecule. This signature allows the compound to be distinguished from its natural-abundance counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[7]. Consequently, 2,2,2-Trichloro(¹⁵N)acetamide is widely used as an internal standard for quantitative analysis, a tracer for metabolic pathways, and a probe in structural biology studies[][7][8][9].

Molecular Structure and Isotopic Properties

The integrity of any analysis using an isotopically labeled compound hinges on a thorough understanding of its structure and the specific properties imparted by the isotope.

Chemical Structure

The IUPAC name for this compound is 2,2,2-trichloroacetamide[10]. Its structure consists of a central acetamide core where the methyl group is perchlorinated, forming a trichloromethyl (-CCl₃) group. The key feature is the nitrogen atom of the amide group, which is the heavy ¹⁵N isotope.

The molecule's geometry is dictated by the sp² hybridized carbonyl carbon and the sp³ hybridized trichloromethyl carbon. The powerful electron-withdrawing effect of the three chlorine atoms significantly influences the chemical properties of the adjacent carbonyl group and the amide proton.

Caption: Molecular structure of 2,2,2-Trichloro(¹⁵N)acetamide.

Properties of the ¹⁵N Isotope

The utility of 2,2,2-Trichloro(¹⁵N)acetamide stems directly from the nuclear properties of ¹⁵N. Unlike the more abundant ¹⁴N (a spin-1 nucleus), ¹⁵N is a spin-1/2 nucleus[11]. This is a critical distinction for NMR spectroscopy. Spin-1 nuclei possess a quadrupole moment that can lead to significant line broadening, resulting in poor spectral resolution. In contrast, the spin-1/2 nature of ¹⁵N results in sharper NMR signals, enabling more precise structural and dynamic studies[9]. This makes ¹⁵N-labeled compounds essential for detailed protein and nucleic acid NMR investigations[7][12].

Molecular Weight and Mass Spectrometry

A precise understanding of molecular weight is crucial for both quantitative applications and confirmation of identity via mass spectrometry.

Calculation of Monoisotopic Mass

The monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant or specified isotope for each element. This value is paramount in high-resolution mass spectrometry.

| Element / Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

| Carbon-¹² (¹²C) | 2 | 12.000000[6][13] | 24.000000 |

| Hydrogen-¹ (¹H) | 2 | 1.007825[6][14] | 2.015650 |

| Chlorine-³⁵ (³⁵Cl) | 3 | 34.968853[6][14] | 104.906559 |

| Oxygen-¹⁶ (¹⁶O) | 1 | 15.994915[6] | 15.994915 |

| Nitrogen-¹⁵ (¹⁵N) | 1 | 15.000109[6][11][15] | 15.000109 |

| Total Monoisotopic Mass | 161.917233 |

Note: This calculated value aligns with the published exact mass of 161.917232 Da[10].

Average Molecular Weight

The average molecular weight (often used for bulk chemical calculations) is calculated using the weighted average atomic masses of all naturally occurring isotopes of each element, except where an isotope is specified.

| Element / Isotope | Count | Average Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 2 | 12.011 | 24.022 |

| Hydrogen (H) | 2 | 1.008 | 2.016 |

| Chlorine (Cl) | 3 | 35.453[16][17] | 106.359 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Nitrogen-¹⁵ (¹⁵N) | 1 | 15.000109[6][11][15] | 15.000109 |

| Total Average Molecular Weight | 163.396 |

Note: This calculated value aligns with the published molecular weight of 163.39 g/mol [10]. The molecular weight of the unlabeled compound is 162.402 g/mol [2][18].

Synthesis and Characterization

The synthesis of ¹⁵N-labeled amides is a well-established process, typically involving the reaction of an activated carboxylic acid derivative with a ¹⁵N-labeled ammonia source.

General Synthesis Protocol

A common and direct method for synthesizing 2,2,2-Trichloro(¹⁵N)acetamide is through the ammonolysis of trichloroacetyl chloride using ¹⁵N-labeled ammonium chloride as the nitrogen source[19].

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with a suitable aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Addition of ¹⁵N Source: Commercially available ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) is added to the solvent.

-

Base Addition: A non-nucleophilic base (e.g., triethylamine) is added to the suspension to generate free ¹⁵N-ammonia (¹⁵NH₃) in situ.

-

Acylation: The reaction mixture is cooled in an ice bath. Trichloroacetyl chloride is added dropwise with vigorous stirring. The reaction is exothermic and must be controlled.

-

Reaction & Workup: The reaction is allowed to proceed to completion. Upon completion, the mixture is typically filtered to remove ammonium salts. The filtrate is washed with dilute acid and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization to afford the final, high-purity 2,2,2-Trichloro(¹⁵N)acetamide[18].

Caption: General workflow for the synthesis of 2,2,2-Trichloro(¹⁵N)acetamide.

Applications in Research and Drug Development

The unique properties of 2,2,2-Trichloro(¹⁵N)acetamide make it a versatile tool for the modern researcher.

-

Internal Standard in Mass Spectrometry: In quantitative proteomics and metabolomics, a known amount of the ¹⁵N-labeled compound is spiked into a biological sample. Because it is chemically identical to the unlabeled (¹⁴N) analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer. However, it is distinguishable by its mass. This allows for highly accurate quantification of the target analyte by comparing the signal intensities of the labeled and unlabeled species, correcting for sample loss during preparation and analysis[8][9].

-

NMR Spectroscopy: ¹⁵N labeling is fundamental to modern biomolecular NMR. It enables a suite of multi-dimensional experiments (e.g., ¹H-¹⁵N HSQC) that are used to determine the three-dimensional structures of proteins and nucleic acids, study their dynamics, and map their interactions with ligands or drug candidates[7][12].

-

Metabolic Tracing: Researchers can introduce ¹⁵N-labeled compounds into cells or organisms to trace the flow of nitrogen through various metabolic pathways[][7]. By analyzing the incorporation of ¹⁵N into downstream metabolites, scientists can elucidate complex biological networks and understand how they are affected by disease or drug treatment[9].

Safety, Handling, and Storage

Proper handling of 2,2,2-Trichloroacetamide is essential for laboratory safety.

-

Hazards: The compound is harmful if swallowed and causes serious eye irritation[20][21]. It may also cause skin and respiratory tract irritation[20][22].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound[21][22]. Work should be conducted in a well-ventilated area or a chemical fume hood[20].

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes[21][22]. If on skin, wash with plenty of soap and water. If ingested, seek immediate medical attention[22].

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents, acids, and bases[18][22].

References

-

The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA. (2015). PubMed Central. Available at: [Link]

-

Buy 2,2,2-Trichloroacetamide Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. LookChem. Available at: [Link]

-

Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

nitrogen-15 atom (CHEBI:36934). EMBL-EBI. Available at: [Link]

-

Isotope data for nitrogen-15. periodictable.com. Available at: [Link]

-

2,2,2-Trichloro(

15N)acetamide. PubChem, National Institutes of Health. Available at: [Link] -

Nitrogen-15 - isotopic data and properties. ChemLin. Available at: [Link]

-

SAFETY DATA SHEET - 2,2,2-Trichloroacetamide. Fisher Scientific. Available at: [Link]

-

Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory, NIST. Available at: [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). PubMed Central, National Institutes of Health. Available at: [Link]

-

Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services. Available at: [Link]

-

Exact Masses & Isotope Abundance Ratios. Michigan State University Chemistry. Available at: [Link]

-

Chemical Synthesis of 13C and 15N Labeled Nucleosides. ResearchGate. Available at: [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

-

Acetamide, 2,2,2-trichloro-. NIST WebBook, SRD 69. Available at: [Link]

-

Acetamide, 2,2,2-trichloro-. NIST WebBook, SRD 69. Available at: [Link]

-

Table of Isotopic Masses and Natural Abundances. University of Alberta. Available at: [Link]

-

Trichloroacetamide cas no. 594-65-0. UniVOOK Chemical. Available at: [Link]

-

Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-. NIST WebBook, SRD 69. Available at: [Link]

-

Acetamide, 2,2,2-trichloro-. NIST WebBook, SRD 69. Available at: [Link]

-

Isotopes of chlorine. Wikipedia. Available at: [Link]

-

24.3: Synthesis of Amides. Chemistry LibreTexts. Available at: [Link]

-

Isotope. Wikipedia. Available at: [Link]

-

Synthesis of [15N]-Labeled DNA Fragments. Springer Nature Experiments. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Acetamide, 2,2,2-trichloro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 5. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,2,2-Trichloro(~15~N)acetamide | C2H2Cl3NO | CID 71309866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

- 12. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Masses [www2.chemistry.msu.edu]

- 14. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 15. nitrogen-15 atom (CHEBI:36934) [ebi.ac.uk]

- 16. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 17. Isotope - Wikipedia [en.wikipedia.org]

- 18. 2,2,2-Trichloroacetamide | 594-65-0 [chemicalbook.com]

- 19. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.se [fishersci.se]

- 22. 2,2,2-Trichloroacetamide(594-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2,2-Trichloroacetamide

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2,2-trichloroacetamide (TCAA), a key chemical intermediate in organic synthesis.[1] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for the characterization of this molecule.

Executive Summary: The Spectroscopic Signature of 2,2,2-Trichloroacetamide

2,2,2-Trichloroacetamide (CAS RN 594-65-0) is a simple yet electronically complex molecule whose NMR spectrum is dictated by two powerful functional groups: a primary amide (-CONH₂) and a trichloromethyl (-CCl₃) group.[2][3] The ¹H NMR spectrum is characterized by the signal from the amide protons, while the ¹³C NMR spectrum distinctly shows two quaternary carbon signals. Understanding these spectral features is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows. This guide elucidates the causality behind the observed chemical shifts and provides a framework for accurate interpretation and acquisition of high-quality NMR data.

Molecular Structure and Electronic Environment

The unique spectral characteristics of 2,2,2-trichloroacetamide arise directly from its molecular structure. The molecule possesses two carbon atoms in vastly different electronic environments.

-

The Trichloromethyl Carbon (C2): This carbon is bonded to three highly electronegative chlorine atoms. This arrangement results in a powerful inductive electron-withdrawing effect, which strongly deshields the C2 nucleus.

-

The Carbonyl Carbon (C1): This sp²-hybridized carbon is part of the amide functional group. It is deshielded by the adjacent electronegative oxygen and nitrogen atoms.

-

The Amide Protons (-NH₂): These two protons are attached to a nitrogen atom that exhibits complex electronic behavior, including resonance delocalization and quadrupole effects, which significantly influence the appearance of their NMR signal.

Below is a diagram illustrating the connectivity of atoms within the 2,2,2-trichloroacetamide molecule.

Caption: Molecular structure of 2,2,2-Trichloroacetamide.

Theoretical Basis for Spectral Interpretation

A nuanced understanding of the underlying principles of NMR is critical for interpreting the spectrum of 2,2,2-trichloroacetamide correctly.

¹H NMR Spectrum: The Amide Protons

The ¹H NMR spectrum of 2,2,2-trichloroacetamide is dominated by the signal from the two amide protons (-NH₂). Several factors influence their appearance:

-

Chemical Exchange: Amide protons can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent. This exchange can broaden the signal. In highly purified, aprotic solvents like DMSO-d₆, this effect is minimized.

-

Restricted C-N Bond Rotation: Due to resonance, the C-N bond in an amide has significant double-bond character. This restricts free rotation at room temperature, potentially making the two amide protons chemically inequivalent—one being cis and the other trans to the carbonyl oxygen. This can lead to two separate signals. However, for a primary amide like TCAA, the signals are often observed as a single, broadened peak.

-

Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached protons, leading to significant signal broadening. This is often the primary reason for the broad, featureless appearance of -NH₂ signals.

¹³C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 2,2,2-trichloroacetamide is expected to show two distinct signals corresponding to the two carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): Amide carbonyl carbons typically resonate in the range of 160-185 ppm. The exact chemical shift is influenced by the substituents on the nitrogen and the α-carbon.

-

Trichloromethyl Carbon (-CCl₃): The chemical shift of this carbon is dramatically affected by the three attached chlorine atoms. The strong, cumulative inductive effect withdraws electron density from the carbon, causing a significant downfield shift into the 90-100 ppm region.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and a standardized acquisition methodology.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 15-25 mg of 2,2,2-trichloroacetamide for a standard 5 mm NMR tube. This concentration is typically sufficient for obtaining a good quality ¹³C spectrum within a reasonable time.

-

Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a good solvent for amides and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with the analyte signals.

-

Dissolution: Add 0.6 to 0.7 mL of the deuterated solvent to a small vial containing the sample. Ensure the solid is fully dissolved; vortexing or gentle warming may be applied if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the homogenous solution into a clean, dry 5 mm NMR tube. Avoid transferring any particulate matter.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum using standard instrument parameters.

Analysis of Spectral Data

The following tables summarize the expected NMR spectral data for 2,2,2-trichloroacetamide based on data from the Spectral Database for Organic Compounds (SDBS).[4]

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH ₂ | 8.13, 7.84 | Broad Singlet (each) | 2H (total) | The two protons appear as two distinct, broad signals in DMSO-d₆, indicating slow exchange and restricted C-N bond rotation on the NMR timescale. |

Solvent: DMSO-d₆, Spectrometer Frequency: 90 MHz

Interpretation: The observation of two separate broad signals for the -NH₂ protons at 8.13 and 7.84 ppm is a classic textbook example of the effect of restricted rotation around the amide C-N bond. At room temperature in a non-exchanging solvent like DMSO-d₆, the two protons are in chemically distinct environments and therefore have different chemical shifts. The broadness of the signals is attributable to quadrupolar relaxation caused by the adjacent ¹⁴N nucleus.

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Notes |

| -C =O | 161.2 | Typical chemical shift for a primary amide carbonyl carbon. |

| -C Cl₃ | 92.8 | Significantly downfield due to the strong deshielding effect of three chlorine atoms. |

Solvent: DMSO-d₆, Spectrometer Frequency: 22.5 MHz

Interpretation: The ¹³C NMR spectrum provides a clear and simple fingerprint of the molecule with two distinct signals for the two quaternary carbons. The signal at 161.2 ppm is unambiguously assigned to the carbonyl carbon. The signal at 92.8 ppm is assigned to the trichloromethyl carbon; its downfield position is a direct consequence of the immense inductive pull of the three chlorine atoms, making this a highly characteristic peak.

Conclusion and Authoritative Remarks

The ¹H and ¹³C NMR spectra of 2,2,2-trichloroacetamide provide a definitive and information-rich signature of the molecule. The ¹H spectrum is notable for its two broad amide proton signals in DMSO-d₆, which powerfully demonstrates the principle of restricted C-N bond rotation. The ¹³C spectrum is characterized by two sharp signals for the carbonyl and the highly deshielded trichloromethyl carbons. As a Senior Application Scientist, I assert that a thorough understanding of these spectral features, combined with the rigorous experimental protocol outlined herein, forms a self-validating system for the unambiguous identification and quality assessment of 2,2,2-trichloroacetamide in any research or development setting.

References

Sources

mass spectrometry fragmentation pattern of 2,2,2-Trichloroacetamide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2,2-Trichloroacetamide

Introduction

2,2,2-Trichloroacetamide (TCAA), with the chemical formula C₂H₂Cl₃NO, is a halogenated amide of significant interest in various scientific domains, from synthetic chemistry to environmental analysis and drug development.[1][2] Its unique structure, featuring a reactive trichloromethyl group adjacent to an amide functionality, dictates its chemical behavior and, consequently, its signature fragmentation pattern in mass spectrometry. Understanding this pattern is paramount for its unambiguous identification and quantification in complex matrices.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of 2,2,2-Trichloroacetamide. We will dissect its fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions, explain the causality behind the formation of characteristic ions, and provide a field-proven experimental protocol for its analysis.

Section 1: Physicochemical Properties and Ionization Behavior

To comprehend the fragmentation of 2,2,2-Trichloroacetamide, we must first consider its molecular structure and the electronic effects at play.

-

Molecular Weight: 162.40 g/mol (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).[1]

-

Key Structural Features:

-

Trichloromethyl Group (-CCl₃): This powerful electron-withdrawing group significantly influences the molecule's electronic environment. It destabilizes adjacent positive charges, making cleavage of the C-C bond a highly probable fragmentation event.

-

Amide Group (-CONH₂): This group contains a nitrogen atom with a lone pair of electrons, which is a preferential site for ionization, particularly for the removal of an electron in EI. It also provides a site for protonation in ESI.

-

Chlorine Isotopes: The presence of three chlorine atoms is a critical feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in highly characteristic isotopic clusters for any chlorine-containing fragment, providing a powerful diagnostic tool for identification.

-

These features suggest that fragmentation will likely be initiated by cleavage of the C-C bond, as this separates the electron-withdrawing chloro group from the charge-retaining amide function.

Section 2: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a high-energy ("hard") technique that bombards molecules with 70 eV electrons, inducing ionization and extensive, reproducible fragmentation.[3][4] The resulting mass spectrum is a fingerprint of the molecule.

Analysis of the EI Mass Spectrum

The EI mass spectrum of 2,2,2-Trichloroacetamide is well-documented in the NIST Mass Spectrometry Data Center.[1][2] The molecular ion (M⁺˙) peak at m/z 161/163/165 is expected to be of very low abundance or entirely absent due to the molecule's instability upon ionization. The most significant observed ions are detailed below.

Proposed EI Fragmentation Pathways

The fragmentation of 2,2,2-Trichloroacetamide is dominated by alpha cleavage, the breaking of the bond adjacent to the carbonyl group.

-

Formation of the Base Peak (m/z 44): The most intense peak (base peak) in the spectrum is at m/z 44. This corresponds to the [CONH₂]⁺ ion. It is formed via alpha cleavage of the C-C bond, a very common pathway for amides.[5] The charge is retained by the nitrogen-containing fragment, while the trichloromethyl group is lost as a radical (•CCl₃). This is the most favorable fragmentation pathway due to the formation of a stable, resonance-stabilized acylium-type ion.

-

Formation of the [CCl₃]⁺ Ion (m/z 117, 119, 121): The alternative alpha cleavage, where the charge is retained by the trichloromethyl group, results in the characteristic [CCl₃]⁺ ion. This fragment will exhibit a typical three-chlorine isotopic pattern (A, A+2, A+4) and is a strong indicator of the -CCl₃ moiety.

-

Formation of Dichloro-fragments (m/z 82, 83, 85): Peaks are often observed corresponding to the loss of one or more chlorine atoms. The ion cluster around m/z 83 can be attributed to the dichloromethyl cation [CHCl₂]⁺, likely formed through rearrangement and loss of a chlorine radical from a larger fragment.[2]

Data Presentation: Key EI Fragment Ions

The primary ions observed in the EI spectrum of 2,2,2-Trichloroacetamide are summarized below.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway | Significance |

| 44 | [H₂N-C=O]⁺ | Alpha Cleavage | Base Peak; Confirms Amide |

| 82, 84, 86 | [CHCl₂]⁺ | Rearrangement & Cl• Loss | Confirms Polychlorination |

| 117, 119, 121 | [CCl₃]⁺ | Alpha Cleavage | Confirms Trichloromethyl Group |

| 161, 163, 165, 167 | [C₂H₂Cl₃NO]⁺˙ | Molecular Ion (M⁺˙) | Often weak or absent |

Note: Relative abundances are not listed as they can vary slightly between instruments. The m/z values represent the monoisotopic mass using ³⁵Cl.

Visualization: EI Fragmentation Pathway

The logical flow of the primary EI fragmentation events is depicted below.

Caption: Primary EI fragmentation pathways of 2,2,2-Trichloroacetamide.

Section 3: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically imparts less energy to the analyte, resulting in minimal fragmentation and a strong signal for the intact molecule, usually as a protonated species [M+H]⁺.[6] This is particularly useful for confirming the molecular weight.

Predicted ESI Behavior and Tandem MS (MS/MS)

Under positive-ion ESI, 2,2,2-Trichloroacetamide is expected to readily protonate on the amide oxygen or nitrogen to form the pseudomolecular ion [M+H]⁺ at m/z 162/164/166/168. To gain structural information, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer. The [M+H]⁺ ion is isolated and fragmented by collision with an inert gas.

Predicted CID fragmentation pathways for the [M+H]⁺ ion include:

-

Loss of Ammonia (NH₃): A common fragmentation for protonated primary amides is the neutral loss of ammonia, which would yield an acylium ion [CCl₃CO]⁺ at m/z 145/147/149.

-

Loss of the Trichloromethyl Group: Cleavage of the C-C bond could lead to the loss of a neutral chloroform (CHCl₃) molecule after rearrangement, or cleavage to form the [CONH₂]⁺ ion (m/z 44), though this is less common in CID than in EI.

Visualization: Predicted ESI-CID Fragmentation

Caption: Predicted CID fragmentation of protonated 2,2,2-Trichloroacetamide.

Section 4: Experimental Protocol for GC-EI-MS Analysis

This protocol provides a self-validating system for the robust analysis of 2,2,2-Trichloroacetamide. The use of a well-characterized capillary column ensures reproducible chromatography, while the EI-MS provides a specific and sensitive detection method confirmed by library matching.

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 2,2,2-Trichloroacetamide in Ethyl Acetate.

-

Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

-

Prepare unknown samples by dissolving them in Ethyl Acetate to an expected concentration within the calibration range.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/Splitless, operated in splitless mode for 1 min.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan.

-

Mass Range: m/z 40 - 250.

-

Solvent Delay: 3 minutes.

-

-

Data Analysis and Validation:

-

Identify the chromatographic peak for 2,2,2-Trichloroacetamide based on its retention time from the standard injection.

-

Extract the mass spectrum for the identified peak.

-

Confirm the identity by comparing the acquired spectrum to a reference library (e.g., NIST). A match factor >800 is considered a good confirmation.

-

Verify the presence of key fragment ions (m/z 44, 82/84, 117/119) and their expected isotopic patterns.

-

Visualization: Experimental Workflow

Caption: Experimental workflow for the GC-EI-MS analysis of TCAA.

Conclusion

The mass spectrometric fragmentation of 2,2,2-Trichloroacetamide is a predictable and highly informative process, governed by the fundamental principles of ion chemistry. Under Electron Ionization, the molecule readily undergoes alpha cleavage to produce a stable base peak at m/z 44 and a characteristic trichloromethyl cation cluster starting at m/z 117. The distinct isotopic signature of chlorine-containing fragments serves as an invaluable tool for confirmation. While less common for routine analysis, ESI-MS/MS provides a complementary approach for confirming molecular weight and probing fragmentation through a different energetic regime. The methodologies and insights presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and analyze this compound.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, 2,2,2-trichloro-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas phase ion energetics data for Acetamide, 2,2,2-trichloro-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2,2,2-Trichloro-N,N-dimethylacetamide. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trichloroacetamide. Wiley. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trichloroacetamide. PubChem Compound Database. Retrieved from [Link]

-

University of Arizona. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Clark, J. (2015, October). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules by High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. (Note: While not directly cited for a specific fact, this reference underpins the principles of confident identification discussed in the guide. A general link to a similar concept is provided: [Link])

-

Gross, J. H. (2011). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. In Mass Spectrometry - A Textbook. Springer. (Note: A direct link to the book is not feasible, so a link to a relevant ResearchGate chapter is provided: [Link])

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Kim, S., et al. (2009). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Toxicology, 262(3), 230–238. Retrieved from [Link]

-

Kim, S., et al. (2009). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Trichloroacetic Acid. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 2241-2263. Retrieved from [Link]

-

Greenberg, A., et al. (2012). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Molecules, 17(12), 14040-14051. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Retrieved from [Link]

Sources

- 1. Acetamide, 2,2,2-trichloro- [webbook.nist.gov]

- 2. Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of 2,2,2-Trichloro(15N)acetamide in Modern Research

An In-depth Technical Guide to the Solubility and Stability of 2,2,2-Trichloro(15N)acetamide

2,2,2-Trichloroacetamide is a halogenated organic compound that serves as a valuable building block in chemical synthesis and has been identified as a disinfection byproduct in water treatment processes.[1][2] The introduction of a stable isotope label, Nitrogen-15 (¹⁵N), transforms this simple molecule into a powerful analytical tool for researchers, particularly in the fields of drug development, metabolomics, and environmental fate studies.

The ¹⁵N isotope, possessing a nuclear spin of 1/2, is NMR-active, providing enhanced signal clarity in nuclear magnetic resonance studies.[3] This property is invaluable for structural biology and for elucidating reaction mechanisms.[3] Furthermore, the one-dalton mass difference allows for the precise tracking of the molecule and its metabolites through complex biological systems using mass spectrometry, distinguishing it from its naturally abundant ¹⁴N counterparts.[3][4] This guide provides a comprehensive overview of the critical physicochemical properties of 2,2,2-Trichloro(¹⁵N)acetamide—its solubility and stability—to empower researchers to design robust experiments and generate reliable, reproducible data.

Core Physicochemical Properties

The fundamental properties of 2,2,2-Trichloro(¹⁵N)acetamide are nearly identical to its unlabeled analogue, with the primary difference being a slight increase in molecular weight. These characteristics are foundational to its handling, formulation, and analytical detection.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂Cl₃(¹⁵N)O | [5][6] |

| Molecular Weight | ~163.40 g/mol | [5][7] |

| Appearance | White to off-white powder, crystals, or chunks | [7][8] |

| Melting Point | 139-143 °C | [7][8] |

| Boiling Point | 238-240 °C | [7][8] |

| Water Solubility | 13 g/L (at 20 °C) | [1][7][9] |

| pKa | ~12.75 (Predicted) | [8] |

| LogP | ~0.98 (Predicted) |

Solubility Profile: A Guide to Solvent Selection and Sample Preparation

The solubility of 2,2,2-Trichloro(¹⁵N)acetamide is dictated by the polarity imparted by the amide group, which allows for hydrogen bonding, and the nonpolar nature of the trichloromethyl group. This dual character results in moderate solubility in a range of solvents.

Quantitative Solubility Data

Understanding the compound's solubility in various media is critical for applications ranging from reaction chemistry to preparing stock solutions for biological assays.

| Solvent | Solubility | Notes & Causality | Source(s) |

| Water | 13 g/L (20 °C) | The amide group's ability to form hydrogen bonds with water facilitates this moderate aqueous solubility. Ideal for preparing aqueous stock solutions for cell-based assays, though solubility limits should be noted. | [1][7][9] |

| Methanol | 0.1 g/mL (100 g/L) | High solubility due to methanol's polarity and its ability to act as both a hydrogen bond donor and acceptor, interacting favorably with the amide group. | [8] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that readily dissolves the compound. A common choice for stock solutions in biological and chemical experiments. | [7] |

| Ethyl Ether | Soluble | The compound's solubility in a less polar solvent like ether highlights the contribution of the nonpolar trichloromethyl group to its overall character. | [7] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

This protocol provides a reliable, self-validating system for quantifying the solubility of 2,2,2-Trichloro(¹⁵N)acetamide in a solvent of interest, such as a specific buffer for a biological assay.

Objective: To determine the saturation solubility of the compound at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 2,2,2-Trichloro(¹⁵N)acetamide to a known volume of the selected solvent (e.g., 10 mL of phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C) for 24-48 hours. This extended mixing ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. For faster separation, centrifuge the sample at a moderate speed (e.g., 5,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant. Causality: It is critical to avoid disturbing the solid pellet to prevent artificially inflating the measured concentration.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining micro-particulates. Trustworthiness: This step ensures that only the dissolved compound is measured.

-

Quantification:

-

Prepare a series of calibration standards of known concentrations from a stock solution.

-

Dilute the filtered supernatant with the appropriate mobile phase or solvent to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated analytical method, such as HPLC-UV or, more definitively for the labeled compound, LC-MS. The mass spectrometer can be set to monitor the specific m/z of the ¹⁵N-labeled compound, providing exceptional selectivity.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the compound's solubility.

Chemical Stability and Degradation Pathways

2,2,2-Trichloroacetamide is generally stable under standard storage conditions but is susceptible to degradation under chemical or physical stress.[1][2][10] Understanding these liabilities is paramount for ensuring sample integrity and interpreting experimental results accurately.

Key Factors Influencing Stability

-

pH-Dependent Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH), the primary degradation pathway is often a bimolecular nucleophilic substitution (S_N2) reaction, where a hydroxide ion displaces a chloride ion from the trichloromethyl group.[11] Amide bond cleavage can also occur, yielding trichloroacetate and ammonia.[11][12]

-